molecular formula C9H8N2O B1523071 2-Methyl-3-oxo-3-(pyridin-3-yl)propanenitrile CAS No. 1071089-08-1

2-Methyl-3-oxo-3-(pyridin-3-yl)propanenitrile

Cat. No. B1523071
CAS RN: 1071089-08-1
M. Wt: 160.17 g/mol
InChI Key: LKDLFENREDXOBV-UHFFFAOYSA-N
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Description

2-Methyl-3-oxo-3-(pyridin-3-yl)propanenitrile is a chemical compound with the CAS Number: 1071089-08-1 . It has a molecular weight of 160.18 and its IUPAC name is 2-methyl-3-oxo-3-(3-pyridinyl)propanenitrile .


Molecular Structure Analysis

The molecular structure of 2-Methyl-3-oxo-3-(pyridin-3-yl)propanenitrile can be represented by the InChI code: 1S/C9H8N2O/c1-7(5-10)9(12)8-3-2-4-11-6-8/h2-4,6-7H,1H3 . This indicates that the molecule consists of a pyridine ring attached to a 3-oxopropanenitrile group with a methyl substitution at the 2-position.


Physical And Chemical Properties Analysis

2-Methyl-3-oxo-3-(pyridin-3-yl)propanenitrile has a predicted boiling point of 340.7±22.0 °C and a predicted density of 1.136±0.06 g/cm3 . Its pKa is predicted to be 5.04±0.10 .

Scientific Research Applications

Metal Complex Synthesis and Characterization

The compound is utilized in the synthesis of various metal complexes, demonstrating its role as a versatile ligand. For instance, its derivatives have been used to synthesize metal dithiocarbamate complexes, highlighting its potential in creating compounds with specific properties, like those exhibited by nickel(II) complex with significant structural stability due to effective C–H⋯π and intermolecular hydrogen bonding interactions (Halimehjani et al., 2015). Additionally, its role in the formation of diiron pentacarbonyl complexes underlines its significance in studying the basicity of internal bases and their influence on hydrides formation and transformation into protonated diiron hexacarbonyl forms (Xiao et al., 2010).

Catalysis and Synthesis

2-Methyl-3-oxo-3-(pyridin-3-yl)propanenitrile plays a role in catalysis and chemical synthesis. For example, it has been involved in magnetically separable graphene oxide anchored sulfonic acid catalyzed synthesis of pyrazolo[3,4-b]pyridine-5-carbonitriles, showcasing its utility in facilitating complex chemical reactions (Zhang et al., 2016).

Photodiode and Optoelectronic Applications

The compound's derivatives exhibit significant potential in optoelectronic applications. Its reactions and structural properties contribute to the development of materials with unique optical characteristics, such as those observed in the synthesis and photodiode application of chromenopyridin derivatives, indicating its relevance in advancing technology in this field (Ibrahim et al., 2015).

Safety and Hazards

The safety information available indicates that 2-Methyl-3-oxo-3-(pyridin-3-yl)propanenitrile may be harmful if swallowed, cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-methyl-3-oxo-3-pyridin-3-ylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7(5-10)9(12)8-3-2-4-11-6-8/h2-4,6-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDLFENREDXOBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under a N2 atmosphere ethyl nicotinate (3 g, 0.02 mol) and NaH (1.6 g, 0.04 mol) were suspended in toluene (30 mL) and heated to 90° C. Propiononitrile (2.2 g, 0.04 mol) was added dropwise and the reaction was stirred at 90° C. overnight. After cooling to room temperature, the solid was filtered and collected. The solid was dissolved in water (50 mL) and washed with ethyl acetate (30 mL). The aqueous layer was adjusted to pH=6 with 2M HCl and extracted again with ethyl acetate (30 mL×2). The combined ethyl acetate extracts were combined and dried over Na2SO4, filtered and concentrated in vacuo to give the desired product: 1HNMR (400 MHz, CDCl3) δ 9.25 (d, 1 H, J=1.2 Hz), 8.90 (d, 1 H, J=4.8 Hz), 8.33 (d, 1 H, J=8.0 Hz), 7.54 (dd, 1 H, J=1.2 Hz, J=8.0 Hz), 4.37-4.39 (m, 1 H), 1.71 (d, 3 H, J=7.2 Hz).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
2.2 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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